1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(propan-2-ylcarbamoyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-8(4-6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVNEGUYUNQMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018504-63-6 | |
| Record name | 1-[(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of piperidine derivatives with isopropyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to achieve a high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active molecules.
-
Neuropharmacology
- Research indicates that derivatives of piperidine compounds have potential applications in treating neurological disorders. Studies have shown that modifications to the piperidine ring can enhance affinity for neurotransmitter receptors, which may lead to new treatments for conditions like anxiety and depression.
-
Analytical Chemistry
- The compound can be used as a standard in analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance). Its distinct chemical structure aids in the identification and quantification of related compounds in complex mixtures.
Case Study 1: Synthesis of Piperidine Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid. Researchers found that modifying the carbamoyl group significantly influenced the pharmacological activity of the resulting compounds, highlighting its importance as a synthetic precursor.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening conducted by researchers at a leading university, several piperidine derivatives were tested for their effects on serotonin receptors. The study revealed that certain modifications, including those involving this compound, resulted in increased receptor binding affinity, suggesting potential therapeutic applications in mood disorders.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Carbamoyl-Substituted Piperidine Derivatives
Compounds with variations in the carbamoyl substituent highlight the impact of group size and polarity:
Key Findings :
Piperidine-4-carboxylic Acid Esters vs. Carbamoyls
Replacing the carbamoyl group with esters alters reactivity and stability:
Key Findings :
Complex Pharmacologically Active Analogs
Avatrombopag, a thrombopoietin receptor agonist (TPO-RA), shares the piperidine-4-carboxylic acid motif but includes extended substituents:
Key Findings :
- Avatrombopag’s complex structure enables potent TPO receptor binding, whereas simpler derivatives like the target compound lack the steric and electronic features for comparable activity .
- The piperidine-4-carboxylic acid moiety is critical for scaffold rigidity in both compounds, suggesting its role as a structural anchor .
Other Piperidine Derivatives
Additional analogs with varied substituents illustrate structural diversity:
Biological Activity
Overview
1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 214.26 g/mol. Its structure includes a piperidine ring, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.
The compound can be synthesized through multi-step processes involving piperidine derivatives and isopropyl isocyanate under controlled conditions to ensure high purity. It exhibits various chemical reactivity, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation and survival .
- Receptor Modulation : It may also interact with nuclear receptors involved in metabolic regulation, affecting processes such as glucose and lipid metabolism .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity by inhibiting specific signaling pathways associated with tumor growth. For instance, it has been shown to selectively inhibit Class I PI3K isoforms, which are critical in cancer progression .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Studies have indicated that similar piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that derivatives of piperidine compounds could effectively inhibit the proliferation of various cancer cell lines. The mechanism involved the selective inhibition of PI3K signaling pathways, leading to reduced cell viability and increased apoptosis in malignant cells .
- Neuroprotective Study : In a preclinical model, a related piperidine compound was shown to improve memory retention and reduce oxidative stress markers in animal models of Alzheimer's disease. This suggests that this compound may have similar protective effects on neuronal health .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid | Similar structure with ethyl group | Moderate anticancer activity |
| 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid | Carboxylic group at 3-position | Less effective in inhibiting PI3K |
Q & A
Q. What are the standard synthetic routes for 1-[(Propan-2-yl)carbamoyl]piperidine-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves carbamoylation of piperidine-4-carboxylic acid derivatives. A common approach is reacting piperidine-4-carboxylic acid ethyl ester with isopropyl carbamoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Hydrolysis of the ester group using aqueous NaOH (e.g., 5N NaOH in ethanol/water at RT for 24 hours) yields the carboxylic acid . Purification via column chromatography or recrystallization ensures >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring conformation and carbamoyl substitution pattern. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamoyl group). Mass spectrometry (MS) validates molecular weight (e.g., m/z 244.29 for C₁₁H₁₈N₂O₃) .
Q. How does the isopropyl carbamoyl group influence solubility and reactivity compared to other alkyl groups?
The isopropyl group enhances lipophilicity (logP ~1.2), improving membrane permeability in biological assays. Compared to diethylcarbamoyl analogs, steric hindrance from the branched isopropyl group may reduce nucleophilic substitution rates but stabilize hydrogen bonding in target interactions .
Q. What are the typical oxidation/reduction pathways for this compound?
Oxidation with KMnO₄ or CrO₃ targets the piperidine ring, yielding ketone or lactam derivatives. Reduction with LiAlH₄ converts the carboxylic acid to a primary alcohol, while catalytic hydrogenation (H₂/Pd-C) can saturate the piperidine ring .
Q. How does this compound compare structurally to other piperidine-4-carboxylic acid derivatives?
Unlike 1-(4-nitrophenyl)piperidine-2-carboxylic acid (electron-withdrawing nitro group) or benzofuro-pyrimidine derivatives (aromatic fused rings), the isopropyl carbamoyl group provides balanced hydrophobicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) drug candidates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Systematic substitution of the carbamoyl group (e.g., cyclopropyl, benzyl) and piperidine ring modifications (e.g., fluorination at C3) can be evaluated via in vitro binding assays (e.g., receptor affinity) and ADMET profiling. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GABA receptors .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Orthogonal validation using isothermal titration calorimetry (ITC) for binding affinity and LC-MS/MS for metabolite identification clarifies mechanistic inconsistencies .
Q. How can synthetic impurities be minimized during scale-up?
Continuous flow chemistry reduces side reactions (e.g., over-hydrolysis) by precise control of residence time and temperature. Process analytical technology (PAT) tools like inline FTIR monitor intermediate formation .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier penetration, while QSAR models estimate metabolic stability using descriptors like polar surface area (<90 Ų) and rotatable bond count (<5) .
Q. How does the carbamoyl group’s conformation impact target selectivity?
X-ray crystallography of ligand-target complexes (e.g., with carbonic anhydrase IX) reveals that the isopropyl group’s gauche conformation sterically blocks off-target interactions. Free energy perturbation (FEP) calculations quantify binding energy differences between enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
